molecular formula C18H20O B14310675 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one CAS No. 113598-55-3

2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B14310675
CAS No.: 113598-55-3
M. Wt: 252.3 g/mol
InChI Key: XGISNQVULPYDMJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure. It is characterized by the presence of a dimethyl group, a methylphenyl group, and a phenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of biochemical processes, such as inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-phenylpropan-1-one
  • 4-Methyl-2,2-dimethyl-1-phenylpropan-1-one
  • 3-Phenyl-2,2-dimethylpropan-1-one

Uniqueness

2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both a methylphenyl and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

113598-55-3

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C18H20O/c1-14-9-11-16(12-10-14)17(19)18(2,3)13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

XGISNQVULPYDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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